molecular formula C11H20O B13067111 2-Cyclopentylcyclohexan-1-ol

2-Cyclopentylcyclohexan-1-ol

Cat. No.: B13067111
M. Wt: 168.28 g/mol
InChI Key: KQVVASPCGRWANM-UHFFFAOYSA-N
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Description

2-Cyclopentylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a cyclopentyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylcyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-Cyclopentylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Cyclopentylcyclohexanone in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-Cyclopentylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 2-Cyclopentylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 2-Cyclopentylcyclohexanone

    Reduction: 2-Cyclopentylcyclohexane

    Substitution: 2-Cyclopentylcyclohexyl chloride

Scientific Research Applications

2-Cyclopentylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentylcyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their stability and reactivity. Additionally, the cyclohexane and cyclopentyl rings provide a rigid framework that can affect the compound’s overall conformation and interactions with other molecules.

Comparison with Similar Compounds

    Cyclohexanol: Similar in structure but lacks the cyclopentyl group.

    Cyclopentanol: Similar in structure but lacks the cyclohexyl group.

    2-Cyclopentylcyclohexanone: Similar but contains a ketone group instead of a hydroxyl group.

Uniqueness: 2-Cyclopentylcyclohexan-1-ol is unique due to the presence of both cyclohexane and cyclopentyl rings, along with a hydroxyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-cyclopentylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h9-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVVASPCGRWANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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